1-[4-(Propylsulfonyl)phenyl]ethanone
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Description
“1-[4-(Propylsulfonyl)phenyl]ethanone” is a compound that likely contains an aromatic ring (phenyl group), a propylsulfonyl group, and an ethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction in organic chemistry . The specifics of the synthesis would depend on the starting materials and the conditions under which the reaction is carried out.Molecular Structure Analysis
The molecular structure of this compound would likely involve an aromatic ring (from the phenyl group) attached to a propylsulfonyl group and an ethanone group . The exact structure would need to be confirmed with spectroscopic techniques such as NMR or IR spectroscopy .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, it might undergo further electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, compounds with similar structures have been found to have a molecular weight of around 134.1751 g/mol .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-propylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-8-15(13,14)11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQLBNQCFSYLDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700676 |
Source
|
Record name | 1-[4-(Propane-1-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110031-86-2 |
Source
|
Record name | 1-[4-(Propane-1-sulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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